![molecular formula C7H10ClN3O B5863059 1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride, also known as AHPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AHPC is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in cancer therapy and as a neuroprotective agent.
In agriculture, this compound has been shown to have antifungal properties, making it a potential candidate for the development of new fungicides. This compound has also been studied for its potential use as a plant growth regulator.
In materials science, this compound has been studied for its potential use as a corrosion inhibitor. This compound has also been shown to have potential applications in the development of new sensors and catalysts.
作用机制
The mechanism of action of 1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride is not fully understood, but it is believed to involve the disruption of cellular processes in bacteria, fungi, and viruses. This compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting DNA replication. This compound has also been shown to inhibit the replication of certain viruses, including the herpes simplex virus.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of gene expression. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. This compound has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
实验室实验的优点和局限性
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride has several advantages for lab experiments, including its low cost, ease of synthesis, and broad spectrum of activity against various microorganisms. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride, including the development of new drugs for the treatment of bacterial and fungal infections, the development of new fungicides for agricultural use, and the development of new materials for industrial use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride can be synthesized using various methods, including the reaction between 2-aminoethylpyridine and hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the reaction between 2-aminoethylpyridine and hydroxylamine sulfate in the presence of a reducing agent. These methods result in the formation of this compound as a white crystalline solid.
属性
IUPAC Name |
N'-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(9-11)6-10-4-2-1-3-5-10;/h1-5H,6H2,(H2-,8,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKVSGZPSBRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=NO)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)C/C(=N/O)/N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
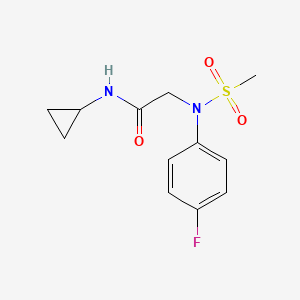
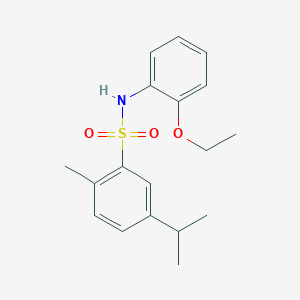

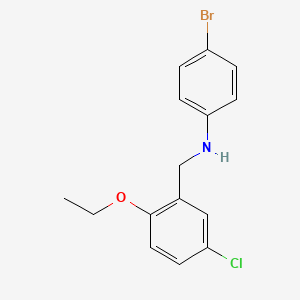
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
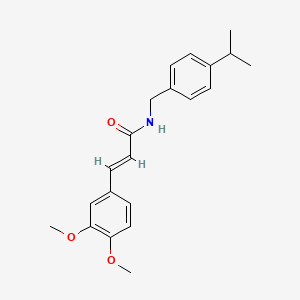
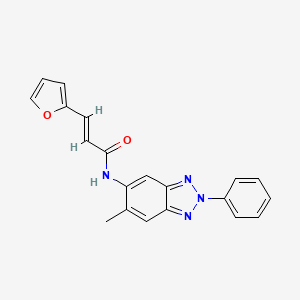

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)